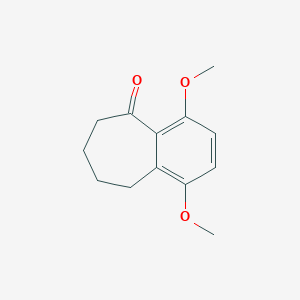
2-(1-Boc-3-pyrrolidinyl)-5-methoxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Boc-3-pyrrolidinyl)-5-methoxypyridine is a chemical compound that features a pyridine ring substituted with a methoxy group and a pyrrolidinyl group protected by a tert-butoxycarbonyl (Boc) group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Boc-3-pyrrolidinyl)-5-methoxypyridine typically involves the following steps:
Formation of the Pyrrolidinyl Intermediate: The pyrrolidinyl group is first protected with a Boc group to form 1-Boc-3-pyrrolidinyl.
Coupling with Pyridine: The protected pyrrolidinyl group is then coupled with a pyridine derivative that has a methoxy group at the 5-position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Processing: Using large reactors to carry out the synthesis in batches.
Continuous Flow Processing: Employing continuous flow reactors for more efficient and scalable production.
化学反応の分析
Types of Reactions
2-(1-Boc-3-pyrrolidinyl)-5-methoxypyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Acidic conditions, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), are used to remove the Boc group.
Major Products Formed
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of free amine derivatives.
科学的研究の応用
2-(1-Boc-3-pyrrolidinyl)-5-methoxypyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(1-Boc-3-pyrrolidinyl)-5-methoxypyridine involves its interaction with specific molecular targets. The Boc-protected pyrrolidinyl group can be deprotected to reveal the active amine, which can then interact with enzymes or receptors. The methoxy group on the pyridine ring may also play a role in modulating the compound’s activity by affecting its electronic properties and binding affinity.
類似化合物との比較
Similar Compounds
2-(1-Boc-3-pyrrolidinyl)acetic Acid: Similar in structure but with an acetic acid group instead of a methoxypyridine.
2-(1-Boc-3-pyrrolidinyl)acetonitrile: Contains a nitrile group instead of a methoxypyridine.
1-Boc-3-Pyrrolidineacetic Acid: Similar pyrrolidinyl group but with different substituents.
Uniqueness
2-(1-Boc-3-pyrrolidinyl)-5-methoxypyridine is unique due to the presence of both the Boc-protected pyrrolidinyl group and the methoxy-substituted pyridine ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in research and industry.
特性
分子式 |
C15H22N2O3 |
|---|---|
分子量 |
278.35 g/mol |
IUPAC名 |
tert-butyl 3-(5-methoxypyridin-2-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)17-8-7-11(10-17)13-6-5-12(19-4)9-16-13/h5-6,9,11H,7-8,10H2,1-4H3 |
InChIキー |
SAJLCAVCGREXHH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=NC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Boc-3-[2-chloro-5-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13682844.png)
![5-Chloro-3-iodobenzo[b]thiophene](/img/structure/B13682845.png)
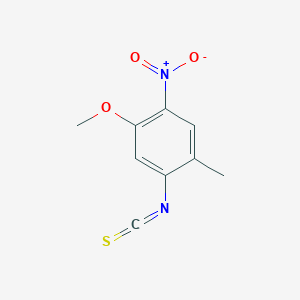

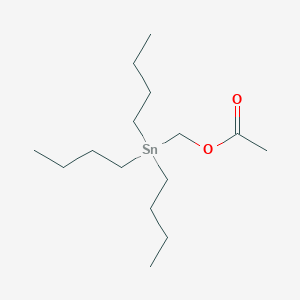

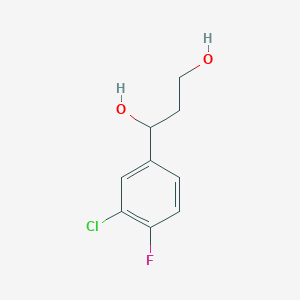
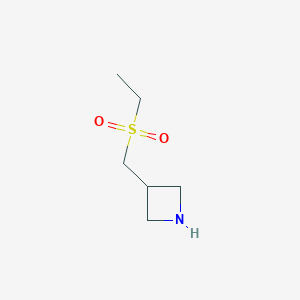
![2-[4-(Difluoromethoxy)phenyl]imidazole-5-methanol](/img/structure/B13682904.png)
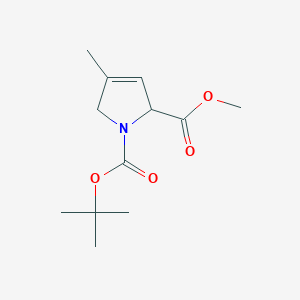

![tert-butyl 7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13682924.png)

